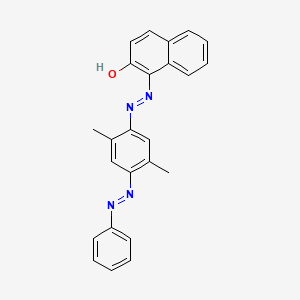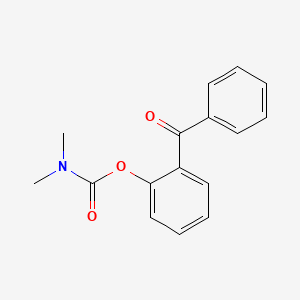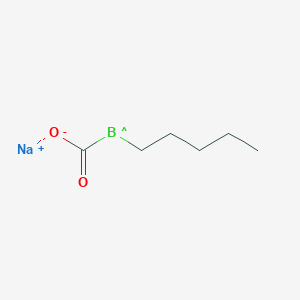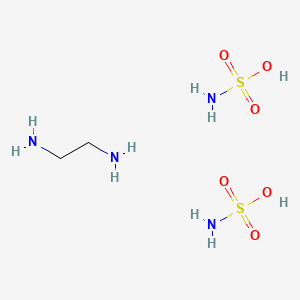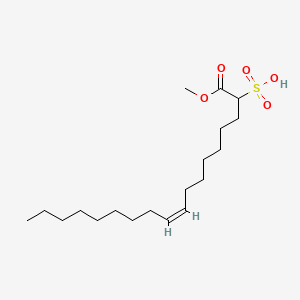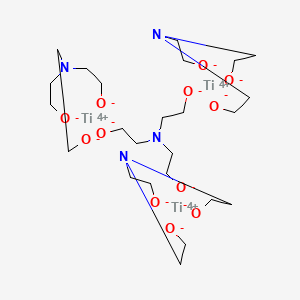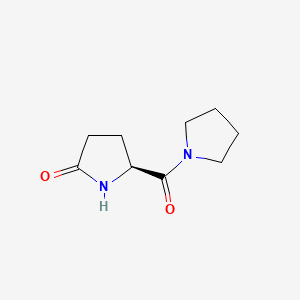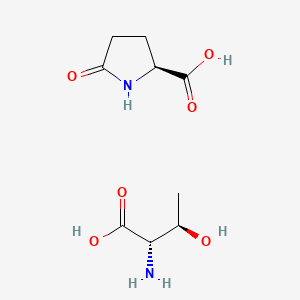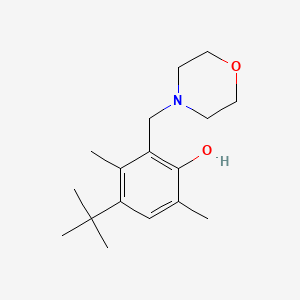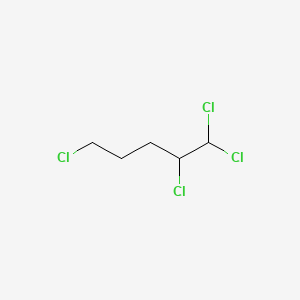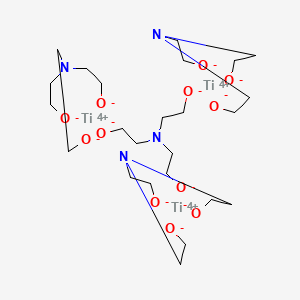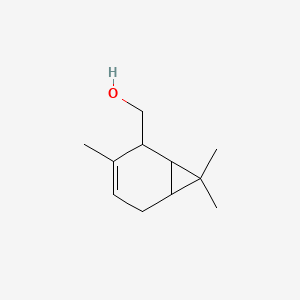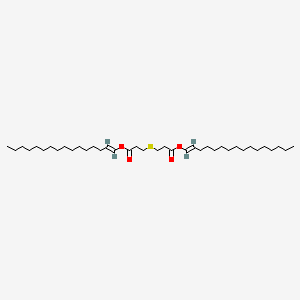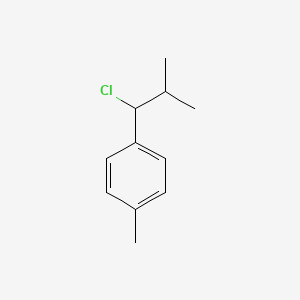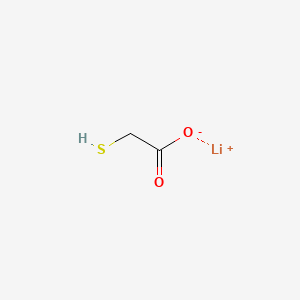
Lithium mercaptoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium mercaptoacetate, also known as lithium thioglycolate, is a chemical compound with the formula LiSCH₂CO₂. It is the lithium salt of mercaptoacetic acid (thioglycolic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium mercaptoacetate can be synthesized through the neutralization of mercaptoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent.
Industrial Production Methods: In industrial settings, this compound is produced by reacting mercaptoacetic acid with lithium carbonate or lithium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting solution is then concentrated and crystallized to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted mercaptoacetates.
Applications De Recherche Scientifique
Chemistry: Lithium mercaptoacetate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the preparation of metal complexes.
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the preparation of thiolated biomolecules.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also used in the formulation of hair care products, such as hair straighteners and depilatories.
Mécanisme D'action
Lithium mercaptoacetate exerts its effects primarily through its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including those involved in redox regulation and signal transduction.
Comparaison Avec Des Composés Similaires
Sodium mercaptoacetate: Similar in structure but contains sodium instead of lithium.
Potassium mercaptoacetate: Similar in structure but contains potassium instead of lithium.
Calcium mercaptoacetate: Similar in structure but contains calcium instead of lithium.
Uniqueness: Lithium mercaptoacetate is unique due to the presence of lithium, which imparts different chemical properties compared to its sodium, potassium, and calcium counterparts. Lithium ions can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
22535-44-0 |
|---|---|
Formule moléculaire |
C2H3LiO2S |
Poids moléculaire |
98.1 g/mol |
Nom IUPAC |
lithium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Li/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 |
Clé InChI |
SGYLFAPYNSPKBJ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C(C(=O)[O-])S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


